
Telbivudina
Descripción general
Descripción
Telbivudine is an antiviral drug used primarily in the treatment of chronic hepatitis B virus infections. It is a synthetic thymidine nucleoside analogue, specifically the β-L enantiomer of thymidine. Telbivudine is marketed under the trade names Sebivo in the European Union and Tyzeka in the United States . It works by inhibiting the replication of the hepatitis B virus, thereby reducing the viral load in patients.
In Vivo
Telbivudine has been studied extensively in animal models, with promising results. In mice, telbivudine was found to reduce viral load and improve liver function. In rabbits, telbivudine was found to reduce viral load and improve liver histology. In primates, telbivudine was found to reduce viral load and improve liver histology as well as reduce liver inflammation.
In Vitro
Telbivudine has also been studied extensively in cell culture models. In cell culture models, telbivudine has been found to inhibit the replication of HBV, reduce viral load, and improve cell viability.
Mecanismo De Acción
Telbivudine exerts its antiviral effects by inhibiting the replication of the hepatitis B virus. Once administered, it is phosphorylated by cellular kinases to form telbivudine 5’-triphosphate . This active metabolite competes with the natural substrate, thymidine 5’-triphosphate, for incorporation into the viral DNA by the hepatitis B virus DNA polymerase. The incorporation of telbivudine 5’-triphosphate leads to chain termination, thereby inhibiting viral DNA synthesis and replication . This mechanism effectively reduces the viral load in patients and helps manage chronic hepatitis B infections.
Actividad Biológica
Telbivudine has been found to be active against a wide range of viruses, including HBV, HIV, and CMV. The drug has also been found to be active against a wide range of bacteria, including E. coli, S. aureus, and S. epidermidis.
Biochemical and Physiological Effects
Telbivudine has been found to have a variety of biochemical and physiological effects. In animal models, telbivudine has been found to reduce viral load, improve liver function, reduce liver inflammation, and improve liver histology. In cell culture models, telbivudine has been found to inhibit the replication of HBV, reduce viral load, and improve cell viability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Telbivudine has several advantages and limitations for lab experiments. The drug is relatively easy to synthesize and is stable in aqueous solutions. It is also highly selective, meaning it is active against a wide range of viruses and bacteria. However, telbivudine is not as potent as some other NRTIs and may not be suitable for treating more severe cases of HBV.
Direcciones Futuras
1. Further research is needed to determine the long-term effects of telbivudine on HBV infection.
2. Studies are needed to evaluate the efficacy of telbivudine in combination with other antiviral drugs.
3. Studies are needed to evaluate the safety and efficacy of telbivudine in pregnant women and children.
4. Studies are needed to evaluate the effectiveness of telbivudine in preventing HBV transmission.
5. Studies are needed to evaluate the effectiveness of telbivudine in treating drug-resistant HBV strains.
6. Studies are needed to evaluate the potential for telbivudine to be used as a prophylactic agent against HBV infection.
7. Studies are needed to evaluate the effectiveness of telbivudine in combination with other antiviral drugs for treating chronic HBV infection.
8. Studies are needed to evaluate the effectiveness of telbivudine in treating hepatitis B-related liver cirrhosis.
9. Studies are needed to evaluate the potential for telbivudine to be used as a vaccine adjuvant.
10. Studies are needed to evaluate the potential for telbivudine to be used as an immunomodulator.
11. Studies are needed to evaluate the potential for telbivudine to be used in combination with other drugs to treat other viral infections.
12. Studies are needed to evaluate the potential for telbivudine to be used as an anti-cancer agent.
13. Studies are needed to evaluate the potential for telbivudine to be used to treat other chronic viral infections.
14. Studies are needed to evaluate the potential for telbivudine to be used in gene therapy.
15. Studies are needed to evaluate the potential for telbivudine to be used to treat other types of liver diseases.
Aplicaciones Científicas De Investigación
Telbivudine has been extensively studied for its efficacy in treating chronic hepatitis B. Clinical trials have shown that it is significantly more effective than lamivudine or adefovir in reducing viral load and is less likely to cause resistance . It has also been used in combination therapies to enhance its antiviral effects and reduce the risk of resistance
Safety and Hazards
Telbivudine is generally well tolerated, but there are some safety concerns. Phase III clinical trials suggested that telbivudine put patients at greater risk for myopathy and peripheral neuropathy than the comparator drug lamivudine . The FDA required a risk evaluation and mitigation strategy (REMS) aiming to increase awareness of peripheral neuropathy by requiring distribution of a medication guide .
Análisis Bioquímico
Biochemical Properties
Telbivudine interacts with cellular kinases to undergo phosphorylation, forming the active metabolite, telbivudine 5’-triphosphate . This active metabolite inhibits the hepatitis B virus DNA polymerase (reverse transcriptase) by competing with the natural substrate, thymidine 5’-triphosphate .
Cellular Effects
Telbivudine has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting viral replication . In HepG2 cells, Telbivudine treatment corrects HBV-induced epigenetic alterations .
Molecular Mechanism
The mechanism of action of Telbivudine involves the formation of its active metabolite, telbivudine 5’-triphosphate, which inhibits HBV DNA polymerase by competing with the natural substrate, thymidine 5’-triphosphate . This leads to the chain termination of DNA synthesis, thereby inhibiting viral replication .
Temporal Effects in Laboratory Settings
Over time, Telbivudine has shown to be effective in suppressing HBV. In a 104-week regimen of Telbivudine-based optimization strategy for Chinese patients with chronic hepatitis B, 94% of patients achieved virological suppression after 104 weeks .
Dosage Effects in Animal Models
In preclinical studies, Telbivudine was investigated in rats and monkeys at concentrations substantially greater than the anticipated dose in humans. No significant toxic effects were observed in animal models, suggesting a minimal risk of cumulative, carcinogenic, or reproductive toxicity in humans .
Metabolic Pathways
Telbivudine is a prodrug that requires phosphorylation to become active. There are two candidates which may perform the first phosphorylation TK2 and DTYMK and one, NME4, that may perform the second phosphorylation to form the active metabolite, telbivudine 5’-triphosphate .
Transport and Distribution
Telbivudine is orally administered, with good tolerance, lack of toxicity, and no dose-limiting side effects
Métodos De Preparación
Telbivudine can be synthesized through several methods. One common method involves starting with 5-methyl-L-uridine and proceeding through four main steps: dewatering, acylation-halogenation, catalytic hydrogenating dehalogenation, and final desugaring protecting group addition . Another method involves the reaction of L-xylose with acetone and sulfuric acid to form an acetonide, followed by a series of acylation, hydrolysis, and condensation reactions to yield the final product . These methods are designed to be efficient and suitable for large-scale industrial production.
Análisis De Reacciones Químicas
Telbivudine undergoes several types of chemical reactions, including phosphorylation, which is crucial for its antiviral activity. The compound is phosphorylated by cellular kinases to form telbivudine 5’-triphosphate, the active metabolite . This metabolite inhibits hepatitis B virus DNA polymerase by competing with the natural substrate, thymidine 5’-triphosphate, leading to chain termination of DNA synthesis . Common reagents used in these reactions include trimethylsilyl triflate, hexamethyldisilazane, and various acylating agents . The major product formed from these reactions is telbivudine 5’-triphosphate, which is responsible for its antiviral effects.
Comparación Con Compuestos Similares
Telbivudine is often compared with other antiviral drugs used to treat chronic hepatitis B, such as lamivudine, adefovir, and entecavir. Clinical trials have shown that telbivudine is more effective than lamivudine and adefovir in reducing viral load and is less likely to cause resistance . Entecavir, another antiviral drug, is also highly effective but has a different resistance profile and may be preferred in certain clinical scenarios . The uniqueness of telbivudine lies in its specific activity against the hepatitis B virus and its favorable resistance profile compared to other nucleoside analogues.
Propiedades
IUPAC Name |
1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-CSMHCCOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187813 | |
| Record name | Telbivudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Telbivudine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015394 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble in water (>20 mg/mL), 6.68e+01 g/L | |
| Record name | Telbivudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Telbivudine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015394 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Telbivudine 5'–triphosphate inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate, thymidine 5'–triphosphate. This leads to the chain termination of DNA synthesis, thereby inhibiting viral replication. Incorporation of telbivudine 5'–triphosphate into viral DNA also causes DNA chain termination, resulting in inhibition of HBV replication. Telbivudine inhibits anticompliment or second-strand DNA. | |
| Record name | Telbivudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
3424-98-4 | |
| Record name | Telbivudine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3424-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Telbivudine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telbivudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Telbivudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-β-L-erythro-pentofuranosyl)-5-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TELBIVUDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OC4HKD3SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Telbivudine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015394 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does telbivudine exert its antiviral effect against the hepatitis B virus (HBV)?
A1: Telbivudine is a synthetic L-nucleoside analogue that inhibits HBV DNA polymerase. [] It acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate, preventing HBV DNA replication. [, ] This leads to a decrease in the amount of HBV DNA in the blood.
Q2: What are the downstream effects of telbivudine's inhibition of HBV DNA polymerase?
A2: By inhibiting HBV DNA polymerase, telbivudine disrupts the viral replication cycle. [, ] This leads to a decrease in the levels of viral proteins, such as HBsAg and HBeAg. The reduction in viral load and protein levels helps to improve liver function and decrease the risk of complications like cirrhosis and hepatocellular carcinoma. [, , ]
Q3: What is the molecular formula and weight of telbivudine?
A3: The molecular formula of telbivudine is C10H14N2O5 and its molecular weight is 242.23 g/mol.
Q4: Have any computational chemistry studies been conducted on telbivudine?
A4: While the provided papers do not delve into specific computational studies, they highlight that telbivudine is a β-L-nucleoside analogue. [] This structural information can be used in computational chemistry studies to investigate its interactions with HBV DNA polymerase and to design potential analogues with improved efficacy.
Q5: Are there any specific formulation strategies employed to enhance telbivudine's stability, solubility, or bioavailability?
A5: The research papers provided do not specifically address formulation strategies for telbivudine.
Q6: Is there information available regarding the environmental impact and degradation of telbivudine?
A6: The provided research primarily focuses on the clinical aspects of telbivudine and does not delve into its environmental impact or degradation pathways.
Q7: What is the pharmacokinetic profile of telbivudine?
A8: Telbivudine is rapidly absorbed after oral administration, reaching peak plasma concentrations between 2.5 to 3.0 hours. [] It has a biphasic disposition and reaches steady state after 5 to 7 days of daily dosing. []
Q8: What is the evidence for the efficacy of telbivudine in treating chronic hepatitis B?
A8: Numerous studies, including in vitro and in vivo experiments, as well as clinical trials, have demonstrated the efficacy of telbivudine in treating chronic hepatitis B.
- In vitro: Telbivudine effectively inhibited HBV replication in Huh7 cells transfected with pHBV1.3 plasmids. []
- Animal models: A mouse model using mouse hepatitis virus strain 3 (MHV-3) showed that telbivudine, independent of its antiviral activity, boosted the immune response by increasing interferon-γ and decreasing interleukin-4 levels. [] Additionally, telbivudine treatment enhanced T-cell proliferation and cytokine secretion while suppressing programmed death ligand 1 expression on T cells. []
Q9: How does telbivudine compare to other antiviral agents like entecavir and tenofovir?
A11: While telbivudine demonstrates efficacy, particularly in achieving HBeAg seroconversion, [, , ] comparisons with entecavir and tenofovir show varying results.
- Tenofovir: A roadmap study comparing telbivudine and tenofovir in HBeAg-negative patients found both regimens similarly effective in suppressing HBV DNA and normalizing ALT levels over 156 weeks. [] Interestingly, telbivudine showed an eGFR improvement, unlike tenofovir. []
Q10: Does telbivudine show any unique advantages in specific patient populations?
A10: Studies suggest potential benefits of telbivudine in certain patient groups:
- Liver Transplant Recipients: While telbivudine shows promise in improving renal function and preventing HBV recurrence after liver transplantation, [, ] its use is limited by a high risk of polyneuropathy and myopathy, especially in patients with diabetes. []
- Patients with Renal Impairment: Several studies indicate that telbivudine, both as monotherapy and in combination with adefovir, can improve renal function in CHB patients, particularly those with pre-existing renal impairment or at high risk. [, , , ]
Q11: What is the primary mechanism of resistance to telbivudine?
A13: The most common mechanism of resistance to telbivudine is the development of mutations in the HBV polymerase gene, particularly the YMDD motif. [, , ]
Q12: Is there cross-resistance between telbivudine and other antiviral agents?
A14: Yes, cross-resistance can occur between telbivudine and other nucleoside/nucleotide analogues, such as lamivudine. [, ] This highlights the importance of considering resistance profiles when switching therapies or using combination treatments.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

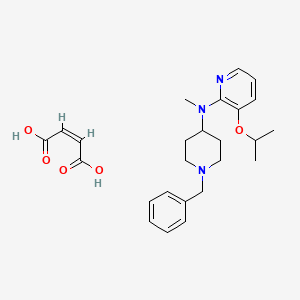
![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1682658.png)
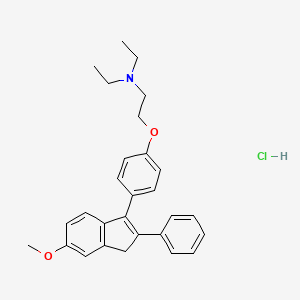

![1-[4-(1-Adamantyloxy)phenyl]piperidine](/img/structure/B1682663.png)
![3-(8-chloro-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-yl)phenol](/img/structure/B1682664.png)
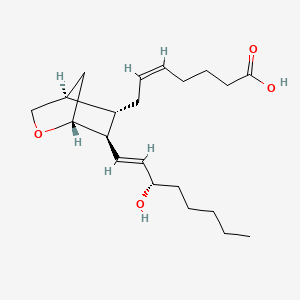

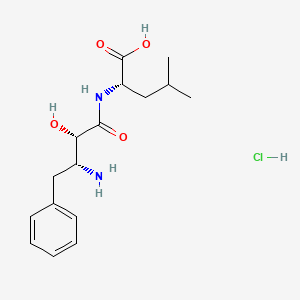
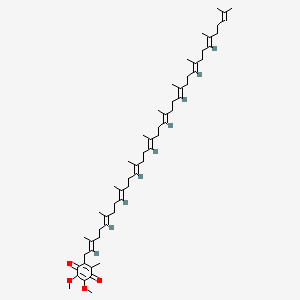

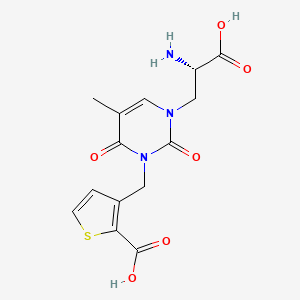
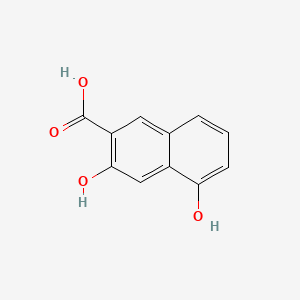
![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B1682680.png)